
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a methylamino group, a pyrazolyl group, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor.
Introduction of the methylamino group: This can be achieved through nucleophilic substitution reactions.
Attachment of the pyrazolyl group: This step might involve cyclization reactions or coupling reactions using pyrazole derivatives.
Formation of the carboxamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Amino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide: Similar structure but with an amino group instead of a methylamino group.
1-(Methylamino)-3-(1h-imidazol-1-yl)cyclohexane-1-carboxamide: Similar structure but with an imidazolyl group instead of a pyrazolyl group.
Uniqueness
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-13-11(10(12)16)5-2-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16) |
InChI Key |
DKPXKOYIOJIKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(C1)N2C=CC=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


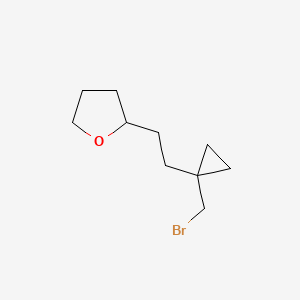

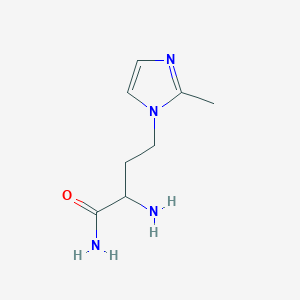
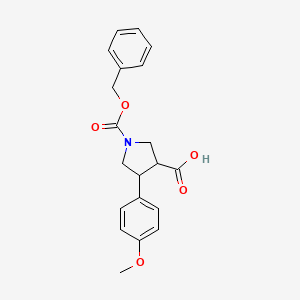
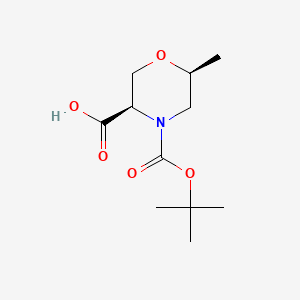
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)

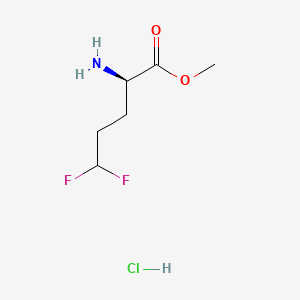
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
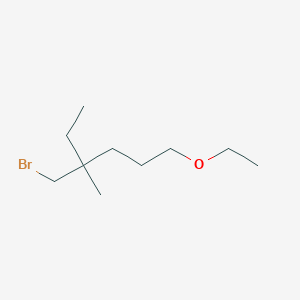
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
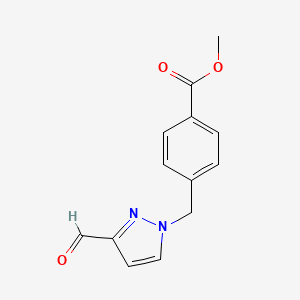
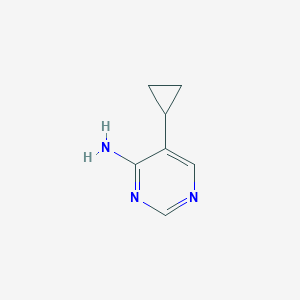
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
